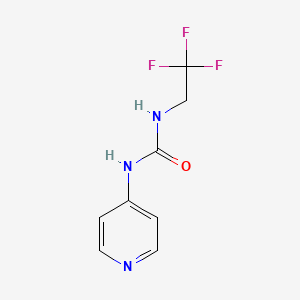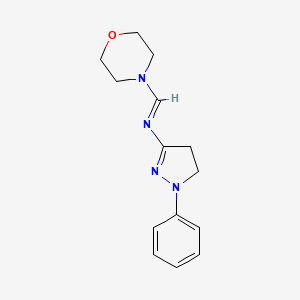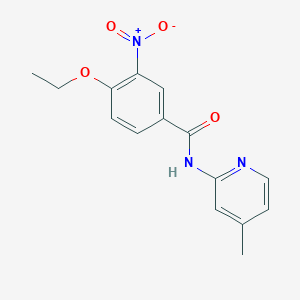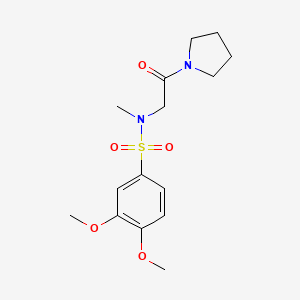
N-4-pyridinyl-N'-(2,2,2-trifluoroethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-4-pyridinyl-N'-(2,2,2-trifluoroethyl)urea, commonly known as PTU, is a chemical compound that has been widely used in scientific research for its unique properties. PTU is a white crystalline solid that is soluble in water and organic solvents. It has been extensively studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
作用机制
PTU exerts its effects by inhibiting the activity of thyroid peroxidase. This enzyme plays a key role in the synthesis of thyroid hormones, which are essential for the regulation of metabolism and other physiological processes. By inhibiting the activity of thyroid peroxidase, PTU reduces the production of thyroid hormones, leading to a decrease in metabolic rate and other physiological effects.
Biochemical and Physiological Effects
PTU has been shown to have a number of biochemical and physiological effects. In addition to its effects on thyroid function, PTU has been shown to have antioxidant properties, and it has been suggested that PTU may be able to protect against oxidative stress and other forms of cellular damage.
实验室实验的优点和局限性
PTU has a number of advantages for use in lab experiments. It is a relatively stable compound that is easy to handle and store, and it has a well-characterized mechanism of action. However, PTU also has some limitations. It is a relatively toxic compound, and it can be difficult to work with in certain experimental systems.
未来方向
There are a number of future directions for research on PTU. One area of interest is the potential use of PTU in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of PTU for this application, as well as the potential side effects and interactions with other drugs.
Another area of interest is the potential use of PTU in the treatment of thyroid disorders. Further studies are needed to determine the optimal dosing and administration of PTU for this application, as well as the potential side effects and interactions with other drugs.
In addition, there is a need for further studies to understand the mechanism of action of PTU and its effects on cellular processes and physiological systems. This research may lead to the development of new drugs and therapies for a wide range of conditions and diseases.
Conclusion
In conclusion, PTU is a valuable tool in scientific research, with potential applications in the fields of biochemistry, pharmacology, and toxicology. PTU has a well-characterized mechanism of action and has been shown to have a number of biochemical and physiological effects. While PTU has some limitations, it remains a valuable tool for researchers in a wide range of fields, and further research is needed to fully understand its potential applications and effects.
合成方法
PTU can be synthesized through a multistep process that involves the reaction of 4-chloropyridine with sodium azide, followed by the reaction of the resulting compound with trifluoroacetic acid and urea. This process yields PTU as a white crystalline solid with a purity of over 98%. PTU can also be synthesized through other methods, such as the reaction of 4-chloropyridine with thiourea and trifluoroethylamine.
科学研究应用
PTU has been widely used in scientific research for its potential applications in the fields of biochemistry, pharmacology, and toxicology. PTU has been shown to inhibit the activity of thyroid peroxidase, an enzyme that plays a key role in the synthesis of thyroid hormones. This property has made PTU a valuable tool in the study of thyroid function and thyroid disorders.
PTU has also been studied for its potential applications in the treatment of cancer. PTU has been shown to have anticancer properties, and it has been suggested that PTU may be able to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
属性
IUPAC Name |
1-pyridin-4-yl-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)5-13-7(15)14-6-1-3-12-4-2-6/h1-4H,5H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCDJAREUXRSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5813835.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813836.png)
![4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5813840.png)
![1-{3-[(4-methoxyphenoxy)methyl]benzoyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5813841.png)

![4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5813848.png)


![N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5813870.png)
![(4-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5813873.png)
![N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5813878.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide](/img/structure/B5813900.png)

![3-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5813909.png)